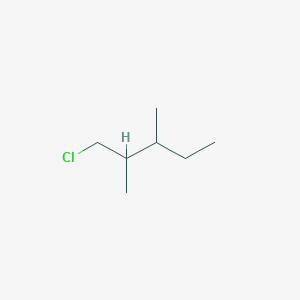

1-Chloro-2,3-dimethylpentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H15Cl |

|---|---|

Molecular Weight |

134.65 g/mol |

IUPAC Name |

1-chloro-2,3-dimethylpentane |

InChI |

InChI=1S/C7H15Cl/c1-4-6(2)7(3)5-8/h6-7H,4-5H2,1-3H3 |

InChI Key |

GVPXSEVFUWTSIY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)CCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2,3-dimethylpentane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols related to 1-chloro-2,3-dimethylpentane. The information is intended for use in research, synthesis, and drug development applications.

Chemical Structure and Identification

This compound is a halogenated alkane. Its structure consists of a five-carbon pentane (B18724) chain with methyl groups at positions 2 and 3, and a chlorine atom attached to the first carbon. The presence of two chiral centers at carbons 2 and 3 implies the existence of four possible stereoisomers (two pairs of enantiomers). Unless otherwise specified, the compound is typically handled as a racemic mixture of these stereoisomers.

The fundamental identification and structural details are summarized in the table below.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 128399-44-0[1] |

| Molecular Formula | C₇H₁₅Cl[1] |

| SMILES | CCC(C)C(C)CCl[1] |

| InChI | InChI=1S/C7H15Cl/c1-4-6(2)7(3)5-8/h6-7H,4-5H2,1-3H3[1] |

| InChIKey | GVPXSEVFUWTSIY-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value (this compound) | Value (Isomer: 3-chloro-2,3-dimethylpentane) |

| Molecular Weight | 134.65 g/mol [1] | 134.65 g/mol [2] |

| Boiling Point | Data not available | 133 °C[2] |

| Density | Data not available | 0.884 g/mL[2] |

| XLogP3 (Computed) | 3.5[1] | 3.3 |

| Rotatable Bond Count | 3[1] | 2 |

| Hydrogen Bond Donor Count | 0[1] | 0 |

| Hydrogen Bond Acceptor Count | 0[1] | 0 |

| Exact Mass | 134.0862282 Da[1] | 134.0862282 Da |

Synthesis and Reactivity

This compound, as a primary alkyl halide, can be synthesized from its corresponding primary alcohol, 2,3-dimethylpentan-1-ol. A common and effective method involves the use of thionyl chloride (SOCl₂) or a mixture of concentrated hydrochloric acid and zinc chloride (Lucas reagent), though the latter is more effective for tertiary and secondary alcohols.

The general reactivity of this compound is characteristic of primary alkyl halides. It is susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. It is less reactive in Sₙ1 reactions due to the instability of the corresponding primary carbocation.

Spectroscopic Analysis

While specific spectra for this compound are not widely published, its structural features allow for the prediction of its spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for an alkyl chloride.[3][4][5][6][7]

-

C-H stretching (sp³): Strong bands in the 2850-3000 cm⁻¹ region.

-

C-H wagging (-CH₂Cl): A distinctive band in the 1300-1150 cm⁻¹ range.[4]

-

C-Cl stretching: A strong absorption in the fingerprint region, typically between 850-550 cm⁻¹.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of two chiral centers, the NMR spectra can be complex if the stereoisomers are resolved. For a racemic mixture, the following signals are anticipated:

-

¹H NMR: The spectrum will be complex due to the diastereotopic nature of many protons. Key expected signals include a multiplet for the -CH₂Cl protons (downfield, ~3.4-3.6 ppm), several overlapping multiplets for the methine and methylene (B1212753) protons in the alkyl chain, and multiple overlapping signals (doublets and triplets) for the methyl groups in the upfield region (~0.8-1.2 ppm).

-

¹³C NMR: Seven distinct signals are expected, corresponding to each of the seven carbon atoms in the molecule. The carbon bonded to the chlorine (-CH₂Cl) will be the most downfield among the sp³ carbons (typically ~40-50 ppm).[8] The other carbons will resonate in the typical alkane region (~10-40 ppm).

Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) would exhibit several key features:

-

Molecular Ion (M⁺): A molecular ion peak would be observed. A characteristic isotopic pattern for chlorine will be present, showing two peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2).[7][9]

-

Fragmentation: Common fragmentation pathways include the loss of a chlorine radical (M-35 and M-37) and α-cleavage. The fragmentation of the alkyl chain would produce a series of carbocation fragments separated by 14 mass units (CH₂).[9][10][11]

Experimental Protocols

The following are detailed experimental protocols for the qualitative analysis of this compound, based on standard procedures for primary alkyl halides.

Silver Nitrate (B79036) in Ethanol Test (Sₙ1 Reactivity)

This test helps classify alkyl halides based on their reactivity in an Sₙ1 reaction.[12] Primary alkyl halides react slowly or only upon heating.[12][13]

-

Objective: To observe the rate of silver chloride precipitation.

-

Reagents: 2% ethanolic silver nitrate solution, 1 M nitric acid.

-

Procedure:

-

Add 2 mL of a 2% ethanolic silver nitrate solution to a clean test tube.

-

Add 2-3 drops of this compound to the test tube.

-

Shake the mixture and observe for the formation of a precipitate at room temperature for 5 minutes.

-

If no reaction occurs, heat the test tube in a warm water bath for several minutes and observe any changes.

-

-

Expected Result: No precipitate should form at room temperature. A white precipitate of AgCl may form slowly upon heating. The precipitate should be insoluble in 1 M nitric acid.[13]

Sodium Iodide in Acetone (B3395972) Test (Finkelstein Reaction)

This test is used to differentiate between primary, secondary, and tertiary alkyl chlorides and bromides based on Sₙ2 reactivity.[14] Primary alkyl halides react the fastest.[15]

-

Objective: To observe the formation of a sodium chloride precipitate.

-

Reagents: 15% solution of sodium iodide in acetone.

-

Procedure:

-

Add 2 mL of the 15% NaI in acetone solution to a clean, dry test tube.

-

Add 2-3 drops of this compound.

-

Stopper the test tube, shake the contents, and allow it to stand at room temperature for 3-5 minutes.

-

If no precipitate forms, warm the test tube in a 50°C water bath for an additional 5-6 minutes.

-

Cool the tube to room temperature and observe for the formation of a precipitate.

-

-

Expected Result: A white precipitate of NaCl is expected to form, likely upon heating, as primary chlorides are less reactive than primary bromides.[14][15] This is because NaCl is insoluble in acetone.[13]

Biological Signaling Pathways and Drug Development Relevance

As a simple halogenated alkane, this compound is not known to be involved in specific biological signaling pathways. Such compounds are generally considered as synthetic intermediates or building blocks. In drug development, molecules of this type could be used in the synthesis of more complex pharmacologically active compounds, where the chloro-dimethylpentane moiety serves as a lipophilic structural component. Its reactivity as a primary alkyl halide allows for its conjugation to other molecules via nucleophilic substitution. However, no specific applications in drug development have been reported in the literature.

References

- 1. This compound | C7H15Cl | CID 65919790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-chloro-2,3-dimethylpentane [stenutz.eu]

- 3. scribd.com [scribd.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemconnections.org [chemconnections.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.latech.edu [chem.latech.edu]

- 13. Alkyl Halide Classification Tests [chemistry.gravitywaves.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. studylib.net [studylib.net]

Synthesis of 1-Chloro-2,3-dimethylpentane from 2,3-dimethylpentan-1-ol: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-chloro-2,3-dimethylpentane, a potentially valuable building block in medicinal chemistry, from its corresponding primary alcohol, 2,3-dimethylpentan-1-ol. Alkyl chlorides are crucial intermediates in drug discovery and development, serving as versatile precursors for introducing various functional groups.[1][2] This document details and compares several common synthetic methodologies, including chlorination with thionyl chloride, the Lucas reagent, and phosphorus pentachloride. It provides a detailed experimental protocol, quantitative data, and safety considerations tailored for researchers and professionals in the pharmaceutical and chemical industries.

Introduction and Reaction Overview

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. The hydroxyl group of an alcohol is a poor leaving group, and these reactions rely on converting it into a group that is easily displaced by a halide nucleophile.[3][4] For primary alcohols such as 2,3-dimethylpentan-1-ol, the reaction typically proceeds through an Sₙ2 mechanism, which involves a backside attack by the nucleophile.[1][5]

Key considerations for this specific synthesis include choosing a reagent that favors the Sₙ2 pathway to prevent potential carbocation rearrangements and that provides good yields with manageable purification. The primary methods for converting a primary alcohol to an alkyl chloride are:

-

Thionyl Chloride (SOCl₂): A highly effective reagent that reacts with primary and secondary alcohols, typically in the presence of a base like pyridine (B92270).[6][7]

-

Lucas Reagent (Concentrated HCl and ZnCl₂): This method is effective but generally slower for primary alcohols compared to secondary or tertiary ones.[3][8]

-

Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent that readily converts alcohols to alkyl chlorides.[9][10]

This guide will focus on the thionyl chloride method as it is often preferred for its clean reaction profile, as the byproducts are gaseous (SO₂ and HCl), which simplifies product isolation.[11][12]

Reaction Mechanisms and Pathways

The conversion of 2,3-dimethylpentan-1-ol, a primary alcohol, to this compound proceeds via a nucleophilic substitution mechanism. To avoid carbocation formation and potential rearrangements, conditions favoring an Sₙ2 pathway are ideal.[7]

Thionyl Chloride (SOCl₂) Pathway

This is often the method of choice for primary alcohols. The reaction mechanism involves two main stages:

-

The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion and forming a protonated alkyl chlorosulfite intermediate.

-

A base, typically pyridine, deprotonates the intermediate. The chloride ion generated in the first step then acts as a nucleophile, attacking the α-carbon in an Sₙ2 fashion. This backside attack displaces the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion.[6][13]

The use of pyridine ensures the generation of a free chloride ion for the Sₙ2 attack, leading to inversion of configuration if the carbon were a stereocenter.[7][14]

Caption: General Sₙ2 reaction pathway for converting a primary alcohol to an alkyl chloride using thionyl chloride.

Alternative Pathways

-

Lucas Reagent (HCl/ZnCl₂): The Lewis acid ZnCl₂ coordinates to the alcohol's oxygen, making it a better leaving group.[8] The chloride ion then displaces this complex via an Sₙ2 reaction. This reaction is notably slow for primary alcohols and often requires heat.[3][8]

-

Phosphorus Pentachloride (PCl₅): This reaction also converts the hydroxyl into a good leaving group (e.g., -OPCl₄), which is then displaced by chloride. The byproducts are phosphoryl chloride (POCl₃) and HCl.[10] This method is very reactive.

Detailed Experimental Protocol: Thionyl Chloride Method

This section provides a representative protocol for the synthesis of this compound.

3.1. Materials and Equipment

-

Reagents: 2,3-dimethylpentan-1-ol (98%), Thionyl chloride (SOCl₂, 99%), Anhydrous pyridine (99.8%), Diethyl ether (anhydrous), 5% Sodium bicarbonate (NaHCO₃) solution, Anhydrous magnesium sulfate (B86663) (MgSO₄), Deionized water.

-

Equipment: Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with hotplate, ice bath, heating mantle, distillation apparatus, separatory funnel, standard glassware.

3.2. Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis, purification, and analysis of this compound.

3.3. Procedure

-

Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried to be moisture-free. The apparatus should be maintained under an inert atmosphere (e.g., nitrogen).

-

Charging the Flask: Charge the flask with 2,3-dimethylpentan-1-ol (e.g., 0.1 mol, 11.62 g) and anhydrous pyridine (e.g., 0.12 mol, 9.49 g).

-

Reagent Addition: Cool the flask in an ice bath to 0 °C. Add thionyl chloride (e.g., 0.11 mol, 13.08 g) to the dropping funnel and add it dropwise to the stirred alcohol-pyridine mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the flask back to room temperature. Slowly and carefully pour the reaction mixture over 100 g of crushed ice in a beaker.

-

Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with 50 mL of deionized water, 50 mL of 5% aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Data Presentation

Comparison of Synthetic Methods

The following table summarizes the typical reaction conditions and expected outcomes for converting primary alcohols to alkyl chlorides.

| Method | Reagent(s) | Typical Conditions | Typical Yield (%) | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ / Pyridine | 0 °C to reflux | 70-90% | Gaseous byproducts, clean reaction, avoids rearrangement[6][11] | Reagent is toxic and moisture-sensitive |

| Lucas Reaction | Conc. HCl / ZnCl₂ | Room temp to reflux | 40-60% | Reagents are inexpensive | Slow for 1° alcohols, requires heat, potential for side reactions[3][8] |

| Phosphorus Halide | PCl₅ | 0 °C to room temp | 60-80% | Highly reactive | Solid reagent, byproducts require careful separation[9] |

| Appel Reaction | PPh₃ / CCl₄ | Reflux | 70-90% | Mild conditions, good for sensitive substrates[15] | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification |

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₇H₁₅Cl[16] |

| Molecular Weight | 134.65 g/mol [16] |

| Appearance | Colorless liquid (expected) |

| Boiling Point | ~150-155 °C (estimated at atmospheric pressure) |

| ¹H NMR (predicted) | Multiple signals in the alkane region (0.8-1.8 ppm), a diastereotopic methylene (B1212753) group adjacent to chlorine (~3.4-3.6 ppm). |

| ¹³C NMR (predicted) | Signals for methyl groups (~10-20 ppm), methylene and methine carbons (~25-45 ppm), and a chloromethyl carbon (~45-55 ppm). |

| IR Spectroscopy (cm⁻¹) | C-H stretch (~2850-2960), C-H bend (~1370-1470), C-Cl stretch (~650-750). |

Safety and Handling

-

Thionyl chloride is highly toxic, corrosive, and reacts violently with water. It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Pyridine is flammable, harmful if swallowed or inhaled, and can cause skin irritation.

-

Hydrogen chloride gas is released as a byproduct and is highly corrosive and toxic. The reaction setup should include a gas trap (e.g., a bubbler with NaOH solution) to neutralize HCl fumes.

-

All waste materials should be disposed of in accordance with institutional and local regulations. Chlorinated organic waste and aqueous waste should be segregated into appropriate containers.

Conclusion

The synthesis of this compound from 2,3-dimethylpentan-1-ol is most effectively achieved using thionyl chloride in the presence of pyridine. This method provides high yields, proceeds via a reliable Sₙ2 mechanism that prevents carbocation rearrangements, and simplifies product purification due to its gaseous byproducts.[6][11] While other methods like the Lucas reaction are viable, they are less efficient for primary alcohols.[8] The detailed protocol and comparative data presented in this guide offer a solid foundation for the successful synthesis and purification of this valuable synthetic intermediate for applications in drug discovery and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ch4 : ROH + HX [chem.ucalgary.ca]

- 5. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 8. orgosolver.com [orgosolver.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. youtube.com [youtube.com]

- 11. reactionweb.io [reactionweb.io]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C7H15Cl | CID 65919790 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name and CAS number for 1-Chloro-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical overview of 1-Chloro-2,3-dimethylpentane, including its chemical identity and fundamental properties. Due to the limited availability of published research specific to this compound, this guide focuses on foundational information. At present, there is a notable absence of in-depth studies concerning its biological activity, specific experimental applications, and involvement in signaling pathways.

Chemical Identification

A primary alkyl halide, this compound is identified by the following nomenclature and registry numbers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 128399-44-0[1] |

| Molecular Formula | C7H15Cl |

| Canonical SMILES | CCC(C)C(C)CCl[1] |

| InChI | InChI=1S/C7H15Cl/c1-4-6(2)7(3)5-8/h6-7H,4-5H2,1-3H3[1] |

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computationally predicted and are summarized below.

| Property | Value | Source |

| Molecular Weight | 134.65 g/mol | PubChem |

| XLogP3-AA | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 134.0862282 Da | PubChem |

| Monoisotopic Mass | 134.0862282 Da | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

Experimental Data and Protocols

A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or application of this compound. General synthetic routes for primary alkyl chlorides may be applicable, but direct experimental validation for this compound is not publicly available.

Biological Activity and Signaling Pathways

There is currently no published data regarding the biological activity of this compound. Consequently, its interaction with biological systems and its role in any signaling pathways are unknown. The general class of chlorinated hydrocarbons has a wide range of biological effects; however, specific data for this molecule is required for any assessment.

Logical Relationship Diagram

Given the absence of experimental workflows or known signaling pathways for this compound, a conceptual diagram illustrating its place within the broader context of chemical classification is provided.

Caption: Chemical classification of this compound.

Conclusion

This compound is a structurally defined chemical entity with established nomenclature and basic predicted properties. However, a significant gap exists in the scientific literature regarding its experimental validation, biological activity, and potential applications, particularly within the realm of drug development. Further research is necessary to elucidate these aspects.

References

Spectroscopic Analysis of 1-Chloro-2,3-dimethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Chloro-2,3-dimethylpentane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a detailed, predicted analysis. It also includes generalized experimental protocols for data acquisition and a logical workflow for structural elucidation.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, organized for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR (Predicted)

The ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule. The presence of chiral centers at C2 and C3 renders all carbons chemically distinct. The chemical shifts are predicted based on the effects of alkyl substitution and the presence of the electronegative chlorine atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Description |

| C1 | 45-55 | CH₂ attached to chlorine, deshielded |

| C2 | 35-45 | CH, branched |

| C3 | 40-50 | CH, branched |

| C4 | 25-35 | CH₂ |

| C5 | 10-15 | CH₃, terminal |

| C2-CH₃ | 15-25 | CH₃, branched |

| C3-CH₃ | 10-20 | CH₃, branched |

¹H NMR (Predicted)

The ¹H NMR spectrum is predicted to be complex due to the presence of multiple, non-equivalent protons and diastereotopicity. The chemical shifts are influenced by neighboring alkyl groups and the chlorine atom.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H on C1 | 3.4-3.6 | Multiplet | 2H |

| H on C2 | 1.6-1.8 | Multiplet | 1H |

| H on C3 | 1.4-1.6 | Multiplet | 1H |

| H on C4 | 1.1-1.3 | Multiplet | 2H |

| H on C5 | 0.8-1.0 | Triplet | 3H |

| H on C2-CH₃ | 0.8-1.0 | Doublet | 3H |

| H on C3-CH₃ | 0.8-1.0 | Doublet | 3H |

The IR spectrum will primarily show characteristic absorptions for C-H and C-Cl bonds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850-3000 | Strong |

| C-H bend (CH₃) | 1375-1385 & 1450-1470 | Medium |

| C-H bend (CH₂) | 1465 | Medium |

| C-Cl stretch | 650-850 | Medium to Strong |

Electron Ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M+ and M+2) separated by two mass units.

| m/z | Proposed Fragment | Description |

| 134/136 | [C₇H₁₅Cl]⁺ | Molecular ion (M⁺) |

| 99 | [C₇H₁₅]⁺ | Loss of Cl radical |

| 85 | [C₆H₁₃]⁺ | Loss of CH₂Cl |

| 71 | [C₅H₁₁]⁺ | Fragmentation of the carbon chain |

| 57 | [C₄H₉]⁺ | Fragmentation of the carbon chain (stable tertiary carbocation) |

| 43 | [C₃H₇]⁺ | Fragmentation of the carbon chain (stable secondary carbocation) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound are provided below.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or a precise chemical shift reference is required.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the solvent peak or the internal standard (TMS at 0.00 ppm).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the ATR crystal.[2][3]

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

Data Acquisition (FTIR-ATR):

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral data is typically collected in the range of 4000-400 cm⁻¹.[4]

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The compound will be vaporized and separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

-

The molecules eluting from the GC column enter the ion source of the mass spectrometer, which is under high vacuum.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, using the spectroscopic analysis of this compound as an example.

References

- 1. benchchem.com [benchchem.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereoisomers and Chirality of 1-Chloro-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemical aspects of 1-chloro-2,3-dimethylpentane, a chiral haloalkane. The presence of multiple stereocenters in this molecule gives rise to a set of stereoisomers with distinct three-dimensional arrangements and potentially different chemical and biological properties. A thorough understanding of these isomers is critical for applications in stereoselective synthesis and the development of chiral pharmaceuticals.

Molecular Structure and Identification of Chiral Centers

This compound possesses a five-carbon pentane (B18724) backbone with a chlorine atom and two methyl groups as substituents. The IUPAC name specifies the locations of these substituents. The key to its stereochemistry lies in the identification of its chiral centers. A chiral center is a carbon atom bonded to four different groups.

In the structure of this compound, there are two such chiral centers:

-

Carbon-2 (C2): This carbon is bonded to a hydrogen atom (H), a chloromethyl group (-CH₂Cl), a methyl group (-CH₃), and a (1-methylbutyl) group.

-

Carbon-3 (C3): This carbon is attached to a hydrogen atom (H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a (1-chloro-1-methyl)ethyl group.

The presence of two chiral centers means that the maximum number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. For this compound, this results in 2² = 4 possible stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not enantiomers is that of diastereomers. The four stereoisomers are:

-

(2R,3R)-1-Chloro-2,3-dimethylpentane

-

(2S,3S)-1-Chloro-2,3-dimethylpentane

-

(2R,3S)-1-Chloro-2,3-dimethylpentane

-

(2S,3R)-1-Chloro-2,3-dimethylpentane

The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between any member of the first pair and any member of the second pair is diastereomeric.

Stereoisomeric Relationships

The relationships between the four stereoisomers of this compound can be visualized as follows:

Quantitative Data

| Property | (2R,3R) | (2S,3S) | (2R,3S) | (2S,3R) |

| Molecular Weight ( g/mol ) | 134.65 | 134.65 | 134.65 | 134.65 |

| Boiling Point (°C) | TBD | TBD | TBD | TBD |

| Specific Rotation ([α]ᵨ) | TBD | TBD | TBD | TBD |

| ¹H NMR Chemical Shifts (ppm) | TBD | TBD | TBD | TBD |

| ¹³C NMR Chemical Shifts (ppm) | TBD | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

Experimental Protocols

The synthesis, separation, and characterization of the stereoisomers of this compound would require stereoselective synthetic methods and specialized analytical techniques. The following are generalized protocols based on established methodologies for similar chiral molecules.

Stereoselective Synthesis

A racemic mixture of this compound can be synthesized via free radical chlorination of 2,3-dimethylpentane. However, achieving stereoselectivity would necessitate a more controlled synthetic route, likely starting from a chiral precursor. One potential pathway is outlined below:

Methodology:

-

Starting Material: Begin with an enantiomerically pure alcohol, such as (R)- or (S)-2,3-dimethyl-1-pentanol.

-

Activation: Convert the hydroxyl group into a good leaving group. This can be achieved by reaction with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate, or by direct conversion to the chloride using thionyl chloride (SOCl₂). The choice of reagent will influence the stereochemical outcome (retention or inversion).

-

Substitution: If a tosylate is formed, perform a nucleophilic substitution (Sₙ2) reaction using a chloride salt such as lithium chloride (LiCl) in an appropriate solvent like acetone. This reaction typically proceeds with inversion of configuration at the stereocenter.

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield the desired stereoisomer of this compound.

Separation of Stereoisomers

If a racemic or diastereomeric mixture is obtained, separation of the stereoisomers is necessary. Chiral chromatography is the most effective technique for this purpose.

Protocol for Chiral Gas Chromatography (GC):

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

-

Chiral Stationary Phase (CSP): A column coated with a modified cyclodextrin (B1172386) derivative (e.g., a permethylated β-cyclodextrin) is often effective for separating non-polar chiral compounds like haloalkanes.

-

Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the this compound isomer mixture in a volatile, achiral solvent such as pentane or hexane.

-

GC Conditions:

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 2 °C/minute to 120 °C. The exact program should be optimized for the specific column and isomer separation.

-

-

Analysis: The different stereoisomers will interact differently with the chiral stationary phase, resulting in different retention times and allowing for their separation and quantification.

Characterization of Stereoisomers

Polarimetry:

-

Sample Preparation: Prepare a solution of the purified stereoisomer of known concentration in a suitable achiral solvent (e.g., chloroform, ethanol).

-

Measurement: Use a polarimeter to measure the angle of rotation of plane-polarized light.

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL. Enantiomers will have equal and opposite specific rotations.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents:

In an achiral solvent, the NMR spectra of enantiomers are identical. To distinguish them, a chiral resolving agent or a chiral solvating agent can be added to the NMR sample.

-

Sample Preparation: Dissolve a small amount of the enantiomeric mixture in a deuterated solvent (e.g., CDCl₃).

-

Addition of Chiral Resolving Agent: Add a molar equivalent of a chiral resolving agent (e.g., a lanthanide-based chiral shift reagent like Eu(hfc)₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Analysis: The chiral resolving agent forms diastereomeric complexes with the enantiomers, which are no longer energetically equivalent. This results in the splitting of signals in the NMR spectrum, allowing for the differentiation and quantification of the enantiomers.

Conclusion

The stereochemistry of this compound is defined by its two chiral centers, giving rise to four distinct stereoisomers. While specific experimental data for these isomers is sparse, this guide provides the fundamental principles and generalized experimental protocols for their synthesis, separation, and characterization. The methodologies outlined herein are crucial for any research or development involving this and other chiral molecules, where stereochemical purity is paramount. The successful application of these techniques will enable the isolation and study of the individual stereoisomers, paving the way for a deeper understanding of their unique properties and potential applications.

A Technical Guide to the Determination of Boiling Point, Melting Point, and Solubility in Pharmaceutical Development

This technical guide provides an in-depth overview of three critical physical properties—boiling point, melting point, and solubility—that are fundamental in the fields of chemical research and pharmaceutical development. The accurate determination of these properties is paramount for substance identification, purity assessment, and the successful formulation of drug candidates. This document details the theoretical principles, standardized experimental protocols, and data interpretation for each of these characteristics, tailored for researchers, scientists, and drug development professionals.

Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[1][2] It is a fundamental physical property used to identify substances or to evaluate the purity of a compound.[1] The presence of impurities typically elevates the boiling point of a liquid.[2]

Experimental Protocol: Boiling Point Determination via Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid (less than 0.5 mL).[3] The apparatus is designed to ensure uniform heating of the sample by convection currents in the oil bath.[2]

Materials:

-

Thiele tube

-

High-boiling point mineral oil or paraffin

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Rubber band or thread

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

Fill the small test tube to about half-full with the liquid sample.[3]

-

Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[1][3]

-

Attach the test tube to a thermometer using a small rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube to a stand and insert the thermometer and sample assembly, making sure the rubber band is above the oil level to prevent it from dissolving.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube will circulate the heated oil, ensuring a uniform temperature.[2]

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool.[3]

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[2][4]

Data Presentation: Boiling Points of Common Solvents

The following table summarizes the boiling points of common organic solvents at standard atmospheric pressure.

| Solvent | Boiling Point (°C) |

| Acetic Acid | 118.0[5][6] |

| Acetone | 56.3[5][6] |

| Acetonitrile | 81.6[5][6] |

| Benzene | 80.1[5][6] |

| Chloroform | 61.2[6] |

| Dichloromethane | 39.8[6] |

| Diethyl Ether | 34.6[5][6] |

| N,N-Dimethylformamide (DMF) | 152[7] |

| Dimethyl Sulfoxide (DMSO) | 189[7] |

| Ethanol | 78.4[8] |

| Ethyl Acetate | 77.1[5][6] |

| n-Hexane | 68.7[6] |

| Methanol | 64.7[6] |

| Toluene | 111[7] |

| Water | 100.0[8] |

Visualization: Boiling Point Determination Workflow

Melting Point

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state.[9] For pure crystalline solids, this transition occurs over a very narrow range, typically 0.5-1.0°C.[10] The presence of impurities will cause a depression in the melting point and an increase in the melting point range.[11] Consequently, melting point determination is a critical technique for assessing the purity and identity of a solid compound.[9][10]

Experimental Protocol: Capillary Melting Point Determination

This method uses a melting point apparatus with a heated metal block and a viewing lens to observe the melting process of a sample packed in a capillary tube.[10]

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

Solid sample (must be dry and finely powdered)

-

Spatula

-

Mortar and pestle (if needed to powder the sample)

Procedure:

-

Sample Preparation: Place a small amount of the dry, finely powdered organic compound on a clean surface.[11] Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[12] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[11][12]

-

Apparatus Setup: Turn on the melting point apparatus.[12] If the approximate melting point is known, set the heating rate to be rapid until the temperature is about 15-20°C below the expected melting point. Then, adjust the heating rate to a slow increase of 1-2°C per minute to ensure thermal equilibrium.[10][12]

-

Measurement: Insert the capillary tube into the sample holder of the apparatus.[12] Look through the eyepiece to observe the sample.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1). Continue observing and record the temperature at which the entire sample has completely melted (T2).[9][10] The melting point is reported as the range T1 - T2.

-

Cooling: Allow the apparatus to cool sufficiently before performing another measurement.[10]

Data Presentation: Melting Points of Common Compounds

The following table provides the melting points for several common organic and inorganic compounds.

| Compound | Chemical Formula | Melting Point (°C) |

| Acetanilide | C₈H₉NO | 114.3 |

| Benzoic Acid | C₇H₆O₂ | 122.4 |

| Caffeine | C₈H₁₀N₄O₂ | 238 |

| Cholesterol | C₂₇H₄₆O | 148-150 |

| Naphthalene | C₁₀H₈ | 80.26 |

| Sodium Chloride | NaCl | 801[13] |

| Sucrose | C₁₂H₂₂O₁₁ | 186 (decomposes) |

| Urea | CH₄N₂O | 133-135 |

| Vanillin | C₈H₈O₃ | 81-83[9] |

| Water (Ice) | H₂O | 0[13] |

Visualization: Melting Point Determination Workflow

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. Solvent Boiling Point Chart - BrandTech Scientific, Inc - Vacuum Pumps, Dispensers, Pipettes, PCR Plastics, and More [brandtech.com.asp1-8.lan3-1.websitetestlink.com]

- 6. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]

- 7. mulzer.univie.ac.at [mulzer.univie.ac.at]

- 8. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]

- 9. pennwest.edu [pennwest.edu]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

In-depth Technical Guide on the Reactivity of 1-Chloro-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the primary alkyl halide, 1-chloro-2,3-dimethylpentane. Due to its sterically hindered nature, this compound exhibits unique reactivity patterns that deviate from simple primary alkyl halides. This document explores its behavior in nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions, supported by theoretical principles and analogous experimental data. Particular attention is given to the competition between reaction pathways and the factors governing product distribution. This guide is intended to serve as a valuable resource for chemists engaged in synthetic route design and mechanistic studies involving sterically encumbered electrophiles.

Introduction

This compound is a primary alkyl halide characterized by significant steric bulk emanating from the methyl groups at the β and γ positions. This structural feature is the primary determinant of its chemical reactivity, rendering it a challenging substrate for classical nucleophilic substitution reactions. Understanding the interplay of electronic and steric effects is paramount in predicting its behavior under various reaction conditions. This guide will systematically dissect the factors governing its participation in S(_N)2, S(_N)1, E2, and E1 pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate reaction conditions, such as solvent selection and temperature control.

| Property | Value | Reference |

| Molecular Formula | C(7)H({15})Cl | --INVALID-LINK-- |

| Molecular Weight | 134.65 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 128399-44-0 | --INVALID-LINK-- |

Reactivity Analysis

Nucleophilic Substitution Reactions

The bimolecular nucleophilic substitution (S(_N)2) mechanism is generally favored for primary alkyl halides.[1] This is due to the relatively unhindered nature of the electrophilic α-carbon, allowing for backside attack by a nucleophile.[1] However, in the case of this compound, the presence of methyl groups at the C2 and C3 positions introduces significant steric hindrance. This steric congestion severely impedes the approach of the nucleophile to the α-carbon, drastically reducing the rate of S(_N)2 reactions.[2][3]

The reactivity of alkyl halides in S(_N)2 reactions follows the general trend: methyl > primary > secondary > tertiary.[4] Steric hindrance is a major factor that slows down the S(_N)2 reaction.[2] Even for primary halides, bulky substituents on adjacent carbons can significantly decrease the reaction rate. For instance, neopentyl bromide, a primary alkyl halide with a bulky tert-butyl group, reacts extremely slowly in S(_N)2 reactions.[5][6]

The unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a carbocation intermediate.[2] Primary alkyl halides, such as this compound, are generally unreactive under S(_N)1 conditions because the formation of a primary carbocation is energetically unfavorable.[4] Tertiary and secondary alkyl halides are much more prone to S(_N)1 reactions due to the greater stability of the corresponding carbocations.[2]

While direct formation of a primary carbocation from this compound is highly unlikely, under forcing conditions (e.g., high temperature, polar protic solvent, and a very weak nucleophile), if a carbocation were to form, it would likely undergo a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation. However, these conditions would also strongly favor elimination reactions.

Elimination Reactions

The bimolecular elimination (E2) reaction is a concerted process that is favored by strong, sterically hindered bases.[7] For a sterically hindered primary alkyl halide like this compound, the E2 pathway becomes a significant competitive route to the slow S(_N)2 reaction, especially when a strong base is used.[7][8]

The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.[9] However, the use of a bulky base, such as potassium tert-butoxide, can lead to the formation of the less substituted (Hofmann) product due to steric hindrance.[7] In the case of this compound, elimination can lead to the formation of 2,3-dimethyl-1-pentene.

Similar to the S(_N)1 pathway, the unimolecular elimination (E1) reaction proceeds through a carbocation intermediate and is therefore not a likely pathway for primary alkyl halides under normal conditions.[10]

Competition Between Substitution and Elimination

The reaction of this compound with a nucleophile/base will result in a competition between the S(_N)2 and E2 pathways. The outcome is highly dependent on the nature of the nucleophile/base and the reaction conditions.

-

With strong, non-bulky nucleophiles/bases (e.g., sodium ethoxide in ethanol): Both S(_N)2 and E2 products can be expected. Due to the steric hindrance of the substrate, the E2 product may be significant, even with a non-bulky base.[7]

-

With strong, bulky bases (e.g., potassium tert-butoxide): The E2 reaction will be the predominant pathway, leading almost exclusively to the elimination product.[7] The bulky base will have difficulty accessing the α-carbon for an S(_N)2 reaction but can readily abstract a proton from a β-carbon.[7]

-

With weak nucleophiles/bases (e.g., methanol, water): The reaction is likely to be extremely slow. Under forcing conditions (high temperature), a mixture of S(_N)1 and E1 products could potentially form, likely with carbocation rearrangements, but these are not synthetically useful routes.

Experimental Protocols (Illustrative)

Illustrative Protocol for S(_N)2 Reaction

Reaction: this compound with Sodium Azide (B81097)

-

Reagents: this compound, sodium azide, dimethylformamide (DMF).

-

Procedure: To a solution of sodium azide (1.2 equivalents) in anhydrous DMF, add this compound (1.0 equivalent). Heat the mixture at 80-100 °C and monitor the reaction by gas chromatography.

-

Work-up: After completion, cool the reaction mixture, pour it into water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Expected Outcome: The reaction is expected to be very slow, with a low yield of 1-azido-2,3-dimethylpentane. The major component may be the unreacted starting material.

Illustrative Protocol for E2 Reaction

Reaction: this compound with Potassium tert-Butoxide

-

Reagents: this compound, potassium tert-butoxide, tert-butanol.

-

Procedure: To a solution of potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol, add this compound (1.0 equivalent) dropwise at room temperature. Stir the reaction mixture for several hours and monitor by TLC or GC.

-

Work-up: Quench the reaction with water and extract with pentane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation.

-

Expected Outcome: The major product is expected to be 2,3-dimethyl-1-pentene.

Quantitative Data Summary

Direct quantitative kinetic and yield data for this compound are scarce. However, data from analogous sterically hindered primary alkyl halides can provide valuable insights.

| Substrate | Nucleophile/Base | Solvent | Reaction | Relative Rate | Product(s) | Reference |

| Ethyl bromide | Sodium ethoxide | Ethanol | S(_N)2 | 1 | Substitution | [5] |

| Neopentyl bromide | Sodium ethoxide | Ethanol | S(_N)2 | 2.4 x 10 | Substitution | [5] |

| 2-Chloro-2-methylpentane | Sodium ethoxide | Ethanol | E2 | - | 2-Methyl-2-pentene (major), 2-Methyl-1-pentene (minor) | [11] |

| 3-Chloro-3-ethylpentane | Sodium ethoxide | Methanol | E2 | - | 3-Ethyl-2-pentene | [12] |

Conclusion

The reactivity of this compound is dominated by steric effects. While it is a primary alkyl halide, its bulky structure significantly retards the S(_N)2 reaction. Consequently, the E2 elimination pathway becomes highly competitive, especially in the presence of strong bases. For synthetic applications, leveraging the E2 reaction with a strong, bulky base is the most predictable and efficient transformation for this substrate. S(_N)1 and E1 reactions are not viable pathways due to the high energy of the primary carbocation intermediate. This guide provides a foundational understanding for researchers to anticipate the behavior of this and similar sterically hindered electrophiles in various chemical environments.

References

- 1. Khan Academy [khanacademy.org]

- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. SN2 vs E2 [chemistrysteps.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 11. Solved 1. Predict the most likely mechanism and the product | Chegg.com [chegg.com]

- 12. Solved: Give the product(s) expected when 3 -chloro -3 -ethylpentane reacts with sodium ethoxide [Chemistry] [gauthmath.com]

The Versatility of Chlorinated Alkanes in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated alkanes, a class of hydrocarbons containing one or more chlorine atoms, have long served as versatile building blocks and reagents in the field of organic synthesis. Their unique chemical properties, including the polar carbon-chlorine bond and the ability to act as both electrophiles and radical precursors, have established them as indispensable tools in the construction of complex organic molecules. This technical guide provides an in-depth exploration of the core applications of chlorinated alkanes in organic synthesis, with a focus on key reactions, detailed experimental protocols, and quantitative data to inform laboratory practice. While the use of some chlorinated alkanes is now moderated due to environmental and safety concerns, understanding their reactivity remains crucial for both historical context and for specific, unavoidable applications. This guide will delve into their utility in fundamental transformations such as Friedel-Crafts alkylation, nucleophilic substitution, free-radical reactions, and the formation of organometallic reagents, offering valuable insights for professionals in chemical research and drug development.

Friedel-Crafts Alkylation: Forging Carbon-Carbon Bonds with Aromatic Systems

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the attachment of alkyl groups to aromatic rings. Chloroalkanes, particularly benzyl (B1604629) chloride and tertiary alkyl chlorides, are effective alkylating agents in this electrophilic aromatic substitution reaction, typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][2]

Reaction Mechanism

The reaction proceeds through the initial formation of a carbocation or a polarized Lewis acid-base complex from the chloroalkane. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation of the sigma complex restores aromaticity and yields the alkylated aromatic product.[1][3]

Caption: Mechanism of Friedel-Crafts Alkylation.

Quantitative Data for Friedel-Crafts Alkylation

The yield of Friedel-Crafts alkylation can be influenced by the nature of the chloroalkane, the aromatic substrate, the catalyst, and the reaction conditions. Polyalkylation is a common side reaction, as the product is often more reactive than the starting material.[3]

| Alkylating Agent | Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl Chloride | Benzene | AlCl₃ | Benzene | 25 | ~90 | [2] |

| Benzyl Chloride | Toluene | TiCl₄ | Toluene | - | Good to Excellent | [4] |

| Benzyl Chloride | Diphenyl Oxide | Sulphated Zirconia | - | - | Excellent | [5] |

| t-Butyl Chloride | Benzene | AlCl₃ | Benzene | <10 | High | [6] |

| Chloroethane | Benzene | AlCl₃ | - | 95 | - | [3] |

Experimental Protocol: Synthesis of 2-Benzylphenol

This protocol describes the Friedel-Crafts benzylation of phenol (B47542) using benzyl chloride.

Materials:

-

Phenol

-

Benzyl chloride

-

Aluminum chloride (anhydrous)

-

Petroleum ether

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure: [2]

-

In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve phenol in a suitable solvent such as petroleum ether.

-

Slowly add anhydrous aluminum chloride to the stirred solution. An exothermic reaction may occur, so cooling may be necessary.

-

Once the catalyst has dissolved, add benzyl chloride dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 180 °C) and maintain for a specified time (e.g., 3 hours), monitoring the reaction progress by a suitable method like gas chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with distilled water to remove any remaining acid and catalyst.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent by distillation.

-

The crude product can be purified by vacuum distillation to yield pure 2-benzylphenol.

Nucleophilic Substitution Reactions: Versatile Precursors for Functional Group Interconversion

Chloroalkanes are excellent substrates for nucleophilic substitution reactions, where the chlorine atom, a good leaving group, is displaced by a nucleophile. These reactions are broadly classified into two mechanistic pathways: Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution).[7]

Sₙ2 and Sₙ1 Mechanisms

The Sₙ2 mechanism is a single-step process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry. The rate of this reaction is dependent on the concentration of both the chloroalkane and the nucleophile. Primary chloroalkanes readily undergo Sₙ2 reactions.

The Sₙ1 mechanism is a two-step process involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular ionization of the chloroalkane. The nucleophile then attacks the planar carbocation, leading to a racemic or partially racemized product. Tertiary chloroalkanes favor the Sₙ1 pathway due to the stability of the tertiary carbocation.

Caption: Comparison of SN2 and SN1 reaction pathways.

Quantitative Data for Nucleophilic Substitution of Chloroalkanes

The rate and outcome of nucleophilic substitution reactions are highly dependent on the structure of the chloroalkane, the nature of the nucleophile, the solvent, and the temperature.

| Chloroalkane | Nucleophile | Solvent | Predominant Mechanism | Relative Rate | Reference |

| CH₃Cl | OH⁻ | Water/Ethanol (B145695) | Sₙ2 | High | [8] |

| CH₃CH₂Cl | OH⁻ | Water/Ethanol | Sₙ2 | Moderate | [8] |

| (CH₃)₂CHCl | OH⁻ | Water/Ethanol | Sₙ1/Sₙ2 | Low | [8] |

| (CH₃)₃CCl | OH⁻ | Water/Ethanol | Sₙ1 | Very High (for Sₙ1) | [8] |

Experimental Protocol: Hydrolysis of 1-Bromopropane (Illustrative for Chloroalkanes)

This protocol describes the hydrolysis of a primary haloalkane to an alcohol, a typical nucleophilic substitution reaction. While this example uses a bromoalkane, the procedure is analogous for a chloroalkane, though reaction rates may differ.

Materials: [8]

-

1-Bromopropane (or 1-chloropropane)

-

Sodium hydroxide (B78521) solution (aqueous)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure: [8]

-

Place the 1-haloalkane in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide. A 50/50 mixture of ethanol and water is often used as a solvent to ensure miscibility.

-

Attach a reflux condenser and heat the mixture under reflux for a specified period. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool.

-

The product, propan-1-ol, can be separated from the reaction mixture by distillation.

Free-Radical Reactions: Activating Inert C-H Bonds

Chlorinated alkanes play a dual role in free-radical chemistry; they can be synthesized via free-radical chlorination of alkanes, and they can act as radical precursors or participants in other radical reactions.

Free-Radical Chlorination of Alkanes

This reaction involves the substitution of a hydrogen atom on an alkane with a chlorine atom, typically initiated by UV light or heat. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[9]

Caption: Mechanism of free-radical chlorination of an alkane.

Quantitative Data on Selectivity in Alkane Chlorination

Free-radical chlorination is often unselective, leading to a mixture of isomeric products. The product distribution is influenced by both statistical factors (the number of each type of hydrogen atom) and the relative stability of the resulting alkyl radicals (tertiary > secondary > primary).[10]

Product Distribution in the Chlorination of Pentane (B18724): [11]

| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Relative Reactivity per H | Calculated Product Ratio | Observed Product Distribution (%) |

| 1-Chloropentane | Primary | 6 | 1 | 6 | 20 |

| 2-Chloropentane | Secondary | 4 | 4.5 | 18 | 53 |

| 3-Chloropentane | Secondary | 2 | 4.5 | 9 | 27 |

Experimental Protocol: Free-Radical Chlorination of Butane (B89635) (Conceptual)

Materials: [10]

-

Butane gas

-

Chlorine gas

-

Inert gas (e.g., nitrogen or argon)

-

Gas-phase reactor with a UV light source

-

Condenser to collect products

-

Scrubber for unreacted chlorine and HCl

Procedure: [10]

-

Set up a gas-phase reactor equipped with a UV lamp, gas inlets, and an outlet connected to a condenser and a scrubber.

-

Purge the system with an inert gas.

-

Introduce a controlled flow of butane and chlorine gas into the reactor. The ratio of alkane to halogen can be adjusted to favor monosubstitution.

-

Initiate the reaction by turning on the UV lamp.

-

The reaction is typically exothermic, so temperature control may be necessary.

-

The product mixture, consisting of chlorobutane isomers and unreacted starting materials, is passed through a condenser to liquefy the products.

-

The collected liquid is then purified, typically by fractional distillation, to separate the different isomers.

The Appel Reaction: Mild Conversion of Alcohols to Chloroalkanes

The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols to the corresponding chloroalkanes using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄).[12][13] This reaction is particularly useful for substrates that are sensitive to the harsh conditions of other chlorination methods.

Reaction Mechanism

The reaction is thought to proceed via the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with carbon tetrachloride. The alcohol then acts as a nucleophile, attacking the phosphorus atom to form an alkoxyphosphonium intermediate. A subsequent Sₙ2 attack by the chloride ion on the carbon atom of the alcohol displaces triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction forward.[13]

Caption: Mechanism of the Appel Reaction.

Quantitative Data for the Appel Reaction

The Appel reaction is known for its high yields, especially for primary and benzylic alcohols.

| Alcohol Substrate | Halogenating Agent | Solvent | Temperature | Yield (%) | Reference |

| Geraniol | CCl₄ | CCl₄ | Reflux | 75-81 | [14] |

| Primary Aliphatic Alcohols | CCl₄ | CH₂Cl₂ | 0-25 °C | 70-95 | [13] |

| Secondary Aliphatic Alcohols | CCl₄ | CH₂Cl₂ | 0-25 °C | Good | [13] |

| Benzyl Alcohol | CCl₄ | CH₂Cl₂ | Room Temp. | High | [12] |

| Various Alcohols | Trichloroisocyanuric acid/PPh₃ | Acetonitrile | - | 17-70 | [15] |

Experimental Protocol: Synthesis of Geranyl Chloride

Materials: [14]

-

Geraniol

-

Carbon tetrachloride (dried)

-

Triphenylphosphine

-

Pentane (dry)

-

Three-necked flask

-

Magnetic stirrer

-

Reflux condenser

-

Drying tube

-

Rotary evaporator

-

Distillation apparatus

Procedure: [14]

-

Equip a dry, three-necked flask with a magnetic stirring bar and a reflux condenser fitted with a drying tube.

-

Charge the flask with dried carbon tetrachloride and geraniol.

-

Add triphenylphosphine to the solution.

-

Heat the stirred reaction mixture under reflux for 1 hour.

-

Allow the mixture to cool to room temperature.

-

Add dry pentane and continue stirring for an additional 5 minutes to precipitate triphenylphosphine oxide.

-

Filter the precipitate and wash it with pentane.

-

Combine the filtrate and washings, and remove the solvent using a rotary evaporator at room temperature.

-

Distill the residue under reduced pressure to obtain pure geranyl chloride.

Kharasch Addition: Radical Addition to Alkenes

The Kharasch addition is a metal-catalyzed free-radical addition of polyhalogenated alkanes, such as chloroform (B151607) (CHCl₃) and carbon tetrachloride (CCl₄), to alkenes.[16] This reaction provides a method for the formation of new carbon-carbon and carbon-halogen bonds.

Reaction Mechanism

The reaction is initiated by a metal catalyst, often a copper or ruthenium complex, which abstracts a chlorine atom from the chlorinated alkane to generate a trichloromethyl or dichloromethyl radical. This radical then adds to the alkene in an anti-Markovnikov fashion to form a new radical intermediate. The intermediate radical then abstracts a chlorine atom from another molecule of the chlorinated alkane, propagating the radical chain and forming the final product.[14]

Caption: Mechanism of the Kharasch Addition.

Quantitative Data for the Kharasch Addition

The efficiency of the Kharasch addition depends on the alkene, the chlorinated alkane, and the catalyst system employed.

| Alkene | Chlorinated Alkane | Catalyst | Yield (%) | Reference |

| Styrene | Chloroform | Copper/1,10-phenanthroline | up to 95 | [14] |

| Styrene | Chlorinated esters | CpRu(PPh₃)(PR₃)Cl | Moderate to Excellent | [14] |

| Various olefins | CCl₄ | CpRu(PPh₃)(PR₃)Cl | Moderate to Excellent | [14] |

| Acrylates, Methacrylates, Styrene, 1-Octene | CCl₄, Chloroform | RuCl(Cp*)(PPh₃)₂ | - | [17] |

Formation of Organometallic Reagents

Chloroalkanes are valuable precursors for the synthesis of a variety of organometallic reagents, most notably Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reagents are powerful nucleophiles and bases, widely used for the formation of new carbon-carbon bonds.

Formation of Grignard Reagents

Grignard reagents are prepared by the reaction of an alkyl or aryl chloride with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).[18][19] The mechanism is thought to involve single electron transfer from the magnesium to the chloroalkane.

Quantitative Data for Grignard Reagent Formation

The formation of Grignard reagents is generally efficient, with yields often assumed to be quantitative for subsequent reactions.[20] However, the success of the reaction is highly dependent on the purity of the reagents and the exclusion of moisture.

| Chloroalkane | Metal | Solvent | Product | Yield (%) | Reference |

| Aryl chlorides | Magnesium | Toluene | Arylmagnesium reagents | Good | [18] |

| Phenyl chloride | Magnesium | THF/Hexane | Benzenesulphonyl chloride | 53-64 | [19] |

| Benzyl chlorides | Magnesium | Ether/Hexane | Benzylmagnesium chloride | - | [19] |

Experimental Protocol: Preparation of a Grignard Reagent (General)

Materials:

-

Alkyl or aryl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Three-necked flask

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert gas.

-

Place magnesium turnings in the flask and maintain a positive pressure of inert gas.

-

Add a small amount of the anhydrous ether or THF to cover the magnesium.

-

Dissolve the chloroalkane in the anhydrous solvent in the dropping funnel.

-

Add a small portion of the chloroalkane solution to the magnesium. The reaction is often initiated by gentle warming or the addition of a crystal of iodine.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining chloroalkane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure complete reaction.

-

The resulting Grignard reagent is typically used in situ for subsequent reactions.

Conclusion

Chlorinated alkanes continue to be of significant importance in the toolkit of the synthetic organic chemist. Their applications, ranging from the formation of fundamental carbon-carbon bonds in Friedel-Crafts alkylations to their role as versatile precursors in nucleophilic substitutions and the generation of powerful organometallic reagents, underscore their enduring utility. While the development of greener alternatives is an ongoing and crucial area of research, a thorough understanding of the reactivity, scope, and experimental protocols associated with chlorinated alkanes remains essential for innovation in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials. The data and procedures presented in this guide are intended to serve as a valuable resource for researchers and professionals, enabling the informed and effective application of these classic yet potent synthetic tools.

References

- 1. mt.com [mt.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 8. pca.ac.in [pca.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. The chlorination of pentane gives a mixture of three monochlorina... | Study Prep in Pearson+ [pearson.com]

- 12. Appel Reaction [organic-chemistry.org]

- 13. orgosolver.com [orgosolver.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Chemistry:Kharasch addition - HandWiki [handwiki.org]

- 17. researchgate.net [researchgate.net]

- 18. Generation of Aryl and Heteroaryl Magnesium Reagents in Toluene by Br/Mg or Cl/Mg Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Preparation of arenesulphonyl chlorides from Grignard reagents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 20. Reddit - The heart of the internet [reddit.com]

The Unseen Halogen Emitters: A Technical Guide to the Natural Occurrence and Environmental Impact of Halogenated Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated hydrocarbons, a diverse class of organic compounds containing at least one halogen atom, are often perceived as exclusively anthropogenic pollutants. However, the biosphere and geosphere are significant sources of these compounds, producing a vast array of structures from simple volatile molecules to complex secondary metabolites. This technical guide provides an in-depth exploration of the natural occurrence of halogenated hydrocarbons, their environmental fate, and their toxicological impact. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key biological pathways.

Natural Occurrence of Halogenated Hydrocarbons

Naturally occurring halogenated hydrocarbons are produced through a variety of biotic and abiotic processes across marine and terrestrial environments.

Marine Environments

The marine environment is the largest natural source of halogenated hydrocarbons. Marine organisms such as algae, sponges, corals, and bacteria biosynthesize a remarkable diversity of these compounds.[1][2]

-

Marine Algae: Macroalgae (seaweeds) and microalgae are prolific producers of volatile halogenated compounds, including bromoform (B151600) (CHBr3), dibromomethane (B42720) (CH2Br2), and methyl iodide (CH3I).[3] These emissions contribute significantly to the global atmospheric budgets of these substances.

-

Marine Fungi and Bacteria: Marine microorganisms, including fungi and bacteria, produce a wide range of halogenated secondary metabolites, some of which exhibit potent biological activities.

-

Marine Invertebrates: Sponges and corals are known to produce a variety of complex halogenated compounds, often as a chemical defense mechanism.

Terrestrial Environments

Terrestrial ecosystems also contribute to the natural production of halogenated hydrocarbons.

-

Plants and Fungi: Many terrestrial plants and fungi, particularly wood-rotting fungi, are known to produce chloromethane (B1201357) (CH3Cl).[3]

-

Soils and Sediments: Abiotic processes in soils and sediments, involving the reaction of halide ions with natural organic matter, can lead to the formation of methyl halides and other volatile halogenated organic compounds (VHOCs).

-

Termites: Termites are a significant natural source of chloroform (B151607) (CHCl3).

Geogenic and Pyrogenic Sources

-

Volcanic Activity: Volcanoes release significant quantities of hydrogen halides (e.g., HCl, HBr) into the atmosphere. While much of this is in inorganic form, reactions in the volcanic plume can lead to the formation of halogenated hydrocarbons.[4][5][6][7]

-

Biomass Burning: Forest fires and other biomass burning events are a major global source of methyl chloride (CH3Cl) and other chlorinated hydrocarbons.[2][8][9]

Quantitative Data on Natural Emissions and Environmental Concentrations

The following tables summarize available quantitative data on the emissions of key naturally produced halogenated hydrocarbons and their typical concentrations in various environmental compartments.

Table 1: Estimated Global Annual Emissions from Natural Sources

| Compound | Source | Emission Rate (Gg/year) | References |